beta-Epilactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

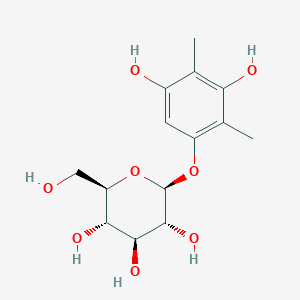

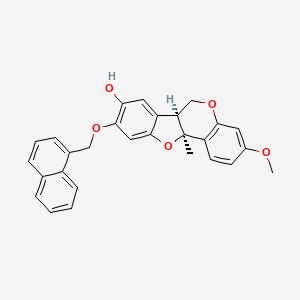

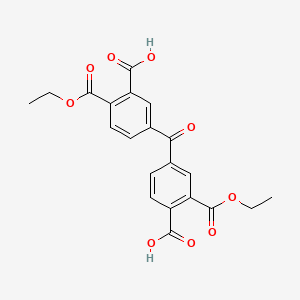

Beta-Epilactose, also known as 4-O-β-D-galactopyranosyl-D-mannose, is a rare disaccharide derived from lactose. It is an epimer of lactose, meaning it has a similar structure but differs in the configuration of one specific carbon atom. This compound is found in extremely small quantities in heat-treated milk and is produced by non-enzymatic catalysis from lactose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Epilactose can be synthesized from lactose using cellobiose 2-epimerase. The process involves the following steps:

Removal of lactose by crystallization: This step helps in purifying the lactose before the enzymatic reaction.

Hydrolysis of lactose by β-galactosidase: This step breaks down lactose into its monosaccharide components.

Digestion of monosaccharides by yeast: This step helps in removing any remaining monosaccharides.

Column chromatography with Na-form cation exchange resin: This step further purifies the this compound.

Industrial Production Methods

For large-scale production, this compound can be produced both chemically and enzymatically. The enzymatic method using cellobiose 2-epimerase is preferred due to its higher specificity and yield. The process involves the use of recombinant cellobiose 2-epimerase from bacteria such as Flavobacterium johnsoniae .

Chemical Reactions Analysis

Types of Reactions

Beta-Epilactose undergoes various chemical reactions, including:

Epimerization: Conversion of lactose to this compound using cellobiose 2-epimerase.

Oxidation and Reduction:

Common Reagents and Conditions

Cellobiose 2-epimerase: Used for the epimerization of lactose to this compound.

β-galactosidase: Used for the hydrolysis of lactose.

Major Products Formed

The primary product formed from the epimerization of lactose is this compound. Other minor products may include various oligosaccharides depending on the reaction conditions .

Scientific Research Applications

Beta-Epilactose has several scientific research applications:

Prebiotic Effect: It promotes the growth of beneficial gut bacteria, such as Bifidobacterium species, and enhances intestinal mineral absorption.

Food Industry: Used as a functional ingredient in food products due to its prebiotic properties.

Medical Research: Investigated for its potential to improve gut health and mineral absorption.

Mechanism of Action

Beta-Epilactose exerts its effects primarily through its prebiotic properties. It is not absorbed in the stomach but reaches the lower gastrointestinal tract, where it stimulates the growth of beneficial bacteria. This leads to the production of short-chain fatty acids, such as butyrate, which have various health benefits .

Comparison with Similar Compounds

Similar Compounds

Lactulose: Another lactose derivative with prebiotic properties.

Galacto-oligosaccharides: Produced from lactose and have similar prebiotic effects.

Lactobionic Acid: An oxidation product of lactose with potential health benefits.

Uniqueness

Beta-Epilactose is unique due to its specific epimerization process and its ability to promote the growth of butyrate-producing bacteria more effectively than other prebiotics .

Properties

CAS No. |

140461-59-2 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11-,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-GAXRGOLKSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)